molecular formula C11H22ClN B12423145 Mecamylamine-d3 (hydrochloride)

Mecamylamine-d3 (hydrochloride)

Cat. No.: B12423145
M. Wt: 206.77 g/mol
InChI Key: PKVZBNCYEICAQP-NXIGQQGZSA-N
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Description

Mecamylamine-d3 (hydrochloride) is a deuterated form of mecamylamine hydrochloride, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. This compound is primarily used in scientific research due to its ability to cross the blood-brain barrier and its unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mecamylamine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the mecamylamine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of solvents like methanol and reagents such as potassium hydroxide for titration .

Industrial Production Methods: Industrial production of Mecamylamine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in tight containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Mecamylamine-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Mecamylamine-d3 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Mecamylamine-d3 (hydrochloride) exerts its effects by blocking nicotinic acetylcholine receptors. This prevents the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. The compound’s hypotensive effect is attributed to the reduction in sympathetic tone, vasodilation, and reduced cardiac output .

Comparison with Similar Compounds

  • Mecamylamine hydrochloride
  • Trimethaphan camsylate
  • Hexamethonium

Comparison: Mecamylamine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. Compared to similar compounds, it offers enhanced stability and reduced metabolic degradation, making it a valuable tool in research .

Properties

Molecular Formula

C11H22ClN

Molecular Weight

206.77 g/mol

IUPAC Name

2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i4D3;

InChI Key

PKVZBNCYEICAQP-NXIGQQGZSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1(C2CCC(C2)C1(C)C)C.Cl

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C.Cl

Origin of Product

United States

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